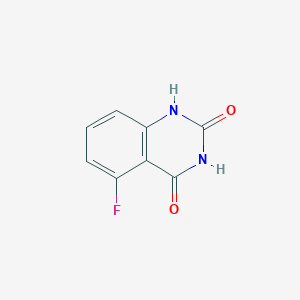

5-fluoroquinazoline-2,4(1H,3H)-dione

描述

5-Fluoroquinazoline-2,4(1H,3H)-dione is a fluorinated heterocyclic compound featuring a quinazoline core with a fluorine atom at the 5-position and two carbonyl groups at the 2 and 4 positions. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. Its synthesis involves reacting this compound with hexamethyldisilazane (HMDS) and sulfuric acid in toluene under reflux for 48 hours, yielding a high-purity product suitable for further functionalization . The fluorine substituent enhances electronegativity and may improve binding affinity in biological systems, positioning this compound as a candidate for antitumor and antimicrobial drug development.

属性

IUPAC Name |

5-fluoro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPSJUCAPOKSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349150 | |

| Record name | 5-fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192570-33-5 | |

| Record name | 5-fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

One-Pot Eco-Efficient Synthesis via Potassium Cyanate Coupling and Cyclization

A highly efficient and environmentally friendly method involves a one-pot synthesis starting from 4-fluoro-2-aminobenzoic acid (a close analogue to 5-fluoro derivatives) and potassium cyanate (KOCN). This method can be adapted for 5-fluoroquinazoline-2,4(1H,3H)-dione with similar conditions.

Step 1: Formation of Urea Derivative

The amino group of 4-fluoro-2-aminobenzoic acid reacts with potassium cyanate in the presence of acetic acid, which converts KOCN into cyanic acid (HOCN), facilitating urea formation. This step yields the corresponding 4-fluoro-2-ureidobenzoic acid intermediate.Step 2: Cyclization to Quinazoline-2,4-dione

The urea intermediate undergoes base-induced cyclization upon the addition of sodium hydroxide, forming the quinazoline-2,4(1H,3H)-dione ring system. Acidification of the reaction mixture with hydrochloric acid precipitates the final product.

Reaction Conditions and Yields:

| Entry | Solvent | Temperature (°C) | Time | NaOH (equiv) | Yield of Intermediate (%) | Yield of Final Product (%) |

|---|---|---|---|---|---|---|

| 1 | Acetonitrile | 50 | 2 h | - | 85 | - |

| 2 | Acetonitrile | 25 | 4 h | - | 88 | - |

| 3 | Acetonitrile | 25 | 6 h | - | 94 | - |

| 4 | Acetonitrile | 25 | 6 h | 2.0 | - | 56 |

| 5 | Acetonitrile | 25 | 6 h | 4.0 | - | 91 |

| 6 | Water | 85 | 6 h | - | 94 | - |

| 7 | Water | 50 | 6 h | - | 95 | - |

| 8 | Water | 25 | 6 h | - | 56 | - |

| 9 | Water | 25 | 12 h | - | 92 | - |

| 10 | Water | 25 | 12 h | 4.0 | - | 90 |

Table 1: Optimization of reaction conditions for synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione (model compound) by LC-MS yield analysis. Yields of intermediate and final product are shown separately.

- Acetonitrile and water are effective solvents, with water offering an eco-friendlier alternative.

- Reaction times of 6 to 12 hours at room temperature (25 °C) are sufficient for high yields.

- The addition of 4 equivalents of NaOH is optimal for cyclization, achieving yields up to 91%.

- The method is scalable, allowing kilogram-scale synthesis with high purity and yield.

- Purification is simplified to filtration after acidification, avoiding complex chromatographic steps.

Preparation via Isocyanate Coupling and Acid-Induced Cyclization

An alternative industrially relevant method involves the reaction of 5-fluoroanthranilic acid with an aryl isocyanate, followed by acid treatment to induce cyclization.

Step 1: Urea Formation

5-Fluoroanthranilic acid is dissolved in ethyl acetate and reacted with an aryl isocyanate (e.g., 2,4-dichlorophenyl isocyanate) at elevated temperature (~50–65 °C). This forms a urea derivative intermediate.Step 2: Acid-Catalyzed Cyclization

Concentrated sulfuric acid is added dropwise at elevated temperature, promoting cyclization to the quinazoline-2,4-dione ring.Workup:

After stirring, the mixture is cooled, and the product is filtered, washed, and dried.

| Parameter | Value |

|---|---|

| Starting Material | 31 g 5-fluoroanthranilic acid |

| Solvent | 280 mL ethyl acetate |

| Isocyanate | 37.6 g 2,4-dichlorophenyl isocyanate |

| Reaction Temperature | 50–65 °C |

| Acid Used | 39.5 g concentrated sulfuric acid |

| Acid Addition Temperature | 70 °C |

| Stirring Time After Acid | 4.5 hours |

| Yield | 89.8% (59 g product) |

| Purity | 99% (melting point >250 °C) |

Table 2: Preparation of 3-(2,4-dichlorophenyl)-6-fluoroquinazoline-2,4-dione by isocyanate coupling and acid cyclization.

- This method achieves high yields (~90%) and purity (>98%) without need for further purification.

- The reaction is performed under reflux and acid conditions, which may require careful handling.

- The process is suitable for industrial scale and produces a product with high melting point and purity.

- The method is adaptable to various substituted anthranilic acids and isocyanates.

Comparative Analysis of Preparation Methods

| Feature | One-Pot Cyanate Method | Isocyanate Coupling Method |

|---|---|---|

| Starting Materials | Fluoro-substituted aminobenzoic acid + KOCN | Fluoro-substituted anthranilic acid + aryl isocyanate |

| Solvent | Water or acetonitrile | Ethyl acetate |

| Reaction Conditions | Room temperature to 85 °C, 6–12 h | Elevated temperature (50–70 °C), reflux |

| Cyclization | Base-induced (NaOH), then acidification | Acid-induced (concentrated H2SO4) |

| Yield | Up to 91% | ~90% |

| Purification | Filtration after acidification | Filtration and washing |

| Environmental Impact | Eco-efficient, water as solvent option | Uses organic solvent and strong acid |

| Scalability | Demonstrated up to kg scale | Industrial scale feasible |

Research Findings and Practical Implications

- The one-pot cyanate method represents a green chemistry approach, reducing solvent use and purification steps, which is advantageous for sustainable manufacturing.

- The isocyanate coupling method is well-established industrially, offering robust yields and high purity but involves handling of corrosive acids and organic solvents.

- Both methods rely on the key intermediate formation of a urea derivative, followed by cyclization to the quinazoline-2,4-dione core.

- The choice of method may depend on available starting materials, scale, environmental considerations, and desired purity.

化学反应分析

Reaction Pathways

The synthesis of 5-fluoroquinazoline-2,4(1H,3H)-dione typically involves a two-step process:

-

Formation of Urea Derivative : The first step involves the reaction of 4-fluoro-2-aminobenzoic acid with isocyanic acid (or potassium cyanate) to form the corresponding urea derivative.

-

Cyclization : In the second step, the urea derivative undergoes cyclization in the presence of a base (commonly sodium hydroxide) to yield the desired quinazoline derivative.

Reaction Conditions and Yields

The following table summarizes key reactions and their corresponding yields:

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Urea formation | Acetonitrile as solvent, 50°C for 6 hours | 94% |

| Cyclization | Addition of NaOH (4 equivalents), pH adjusted to 1 with HCl | 91% |

These conditions were optimized using high-performance liquid chromatography-mass spectrometry (HPLC-MS) to monitor the reaction progress and yields .

Reduction Reactions

This compound can undergo reduction reactions to modify its functional groups. One notable method involves using palladium on carbon in methanol under hydrogen atmosphere:

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Reduction to amine derivative | Pd/C (10%), p-toluenesulfonic acid monohydrate, methanol at room temperature for 3 hours | 90.3% |

This reaction highlights the compound's versatility in forming derivatives that may exhibit different biological activities .

Acid-Catalyzed Reactions

The compound can also participate in acid-catalyzed reactions where adjusting the pH can lead to precipitation and purification processes:

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Acidification and precipitation | pH < 1 with concentrated HCl in water | 90% |

This method allows for efficient isolation of the product while maintaining high purity levels .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Reference Drug | Efficacy Comparison |

|---|---|---|---|

| Staphylococcus aureus | 12 | Ampicillin | Higher |

| Escherichia coli | 10 | Ciprofloxacin | Comparable |

| Pseudomonas aeruginosa | 9 | Gentamicin | Lower |

These findings suggest that the compound could serve as a promising candidate for developing new antibiotics .

Anticancer Activity

In addition to its antibacterial effects, studies indicate that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .

科学研究应用

5-Fluoroquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

作用机制

The mechanism of action of 5-fluoroquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets:

相似化合物的比较

Core Structure Variations: Quinazoline vs. Pyrimidine

The quinazoline core (benzene fused to a pyrimidine ring) distinguishes 5-fluoroquinazoline-2,4(1H,3H)-dione from pyrimidine-2,4(1H,3H)-dione derivatives.

Table 1: Core Structure and Substituent Effects

Reactivity and Functionalization

- This compound : The fluorine atom facilitates electrophilic substitutions, enabling further derivatization for drug discovery.

- 3-Azidoquinoline-2,4(1H,3H)-dione: Exhibits atypical reactivity under Staudinger conditions, leading to de-azidation instead of amine formation .

- Methoxy vs. Fluoro Substitutents : Methoxy groups (e.g., 5-methoxyquinazoline-2,4(1H,3H)-dione) enhance solubility, while fluorine increases electronegativity and metabolic stability .

生物活性

5-Fluoroquinazoline-2,4(1H,3H)-dione is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound belongs to the quinazoline family, which is known for its pharmacological properties. The synthesis methods typically involve reactions of anthranilic acid derivatives under various conditions, including high-pressure CO₂ catalysis and other organic base-mediated reactions .

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activities of selected derivatives:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Compound 15 | Escherichia coli | 15 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

| Compound 14b | Staphylococcus aureus | 13 | 75 |

Key Findings:

- Compound 13 showed moderate activity against Staphylococcus aureus and E. coli, with inhibition zones comparable to standard drugs like ampicillin.

- Compounds 14a and 14b demonstrated effective inhibition against Candida albicans, indicating potential as antifungal agents .

Antiviral Activity

Recent studies have explored the antiviral potential of quinazoline derivatives, particularly against hepatitis C virus (HCV). The introduction of metal ion chelating structures in derivatives has shown promising results in inhibiting non-structural protein NS5B, a critical component in HCV replication.

| Compound | EC50 (µM) | Cytotoxicity (CC50 µM) | Therapeutic Index |

|---|---|---|---|

| Compound 10d | 13.3 | ~25 | ~1.9 |

| Ribavirin | 20.0 | ~45 | ~2.3 |

Observations:

- Compounds with phenylpropyl and substituted phenethyl groups exhibited enhanced anti-HCV activity compared to ribavirin .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been investigated in various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Case Study:

In vitro studies demonstrated that certain derivatives effectively inhibited the growth of leukemia cells with ID50 values ranging from to M, indicating potential as chemotherapeutic agents .

常见问题

Q. What are the established synthetic routes for 5-fluoroquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

The synthesis of quinazoline-2,4-dione derivatives typically involves cyclization of anthranilic acid derivatives with reagents like phosgene or chlorosulfonyl isocyanate under reflux conditions . For fluorinated analogs like 5-fluoroquinazoline-2,4-dione, metal-free catalysis or palladium-mediated reactions are often employed to introduce the fluorine substituent selectively . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of precursors. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm the presence of the quinazoline ring, fluorine substituent, and dione groups. For example, carbonyl carbons (C2 and C4) typically resonate at δ 160–170 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 196.03 for CHFNO) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating this compound?

Initial screening may focus on:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Fluorometric assays targeting kinases or HIV reverse transcriptase, with IC determination .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for fluorinated quinazoline derivatives?

Discrepancies in activity (e.g., varying IC values across studies) may arise from:

- Structural Isomerism : Positional differences in fluorine substitution (e.g., 5- vs. 8-fluoro) alter binding affinities .

- Assay Conditions : Variations in pH, solvent (DMSO vs. water), or cell line sensitivity .

- Purity Issues : Trace impurities (<95% purity) may skew results .

Mitigation : Cross-validate data using orthogonal assays (e.g., SPR for binding kinetics) and standardized protocols .

Q. What strategies enhance the metabolic stability of this compound in vivo?

- Fluorine Effects : The electron-withdrawing fluorine atom at C5 improves resistance to oxidative metabolism .

- Prodrug Design : Masking the dione moiety with ester or amide prodrugs enhances bioavailability .

- Formulation : Nanoparticle encapsulation (e.g., PLGA) improves solubility and half-life in pharmacokinetic studies .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

SAR insights include:

- Substitution at C6/C7 : Introducing methyl or halogen groups enhances antimicrobial potency .

- Ring Modifications : Replacing the quinazoline core with pyrimidine reduces cytotoxicity but retains enzyme inhibition .

- Functional Groups : Oxadiazole or thiazole moieties at C3 improve selectivity for kinase targets .

Key Methodological Recommendations

- Synthesis : Prioritize CO-based cyclization over phosgene-dependent routes for safety and sustainability .

- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural confirmation .

- Biological Testing : Use isogenic cell lines to differentiate target-specific effects from off-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。